

# 1-(3-Fluoro-2-methoxyphenyl)ethanone as a research chemical

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## Compound of Interest

Compound Name: 1-(3-Fluoro-2-methoxyphenyl)ethanone

Cat. No.: B1339803

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An In-depth Technical Guide to **1-(3-Fluoro-2-methoxyphenyl)ethanone**

## Foreword

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine and methoxy functionalities into aromatic scaffolds is a cornerstone of designing molecules with tailored electronic and pharmacological properties. **1-(3-Fluoro-2-methoxyphenyl)ethanone** emerges as a pivotal building block in this context. Its unique substitution pattern—an activating methoxy group ortho to a deactivating but sterically small fluorine atom—presents a fascinating case study in reactivity and synthetic potential. This guide is crafted for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of its synthesis, characterization, and utility. We will explore not just how to use this chemical, but why specific experimental choices are made, grounding our discussion in authoritative literature and field-proven insights.

## Physicochemical Profile and Structural Data

A molecule's physical properties are the foundation of its practical application, dictating everything from solvent choice to purification strategy. **1-(3-Fluoro-2-methoxyphenyl)ethanone** is typically a solid at room temperature, a characteristic that simplifies handling and weighing compared to liquid analogues.

Table 1: Core Physicochemical Properties

| Property          | Value                                         | Source(s) |
|-------------------|-----------------------------------------------|-----------|
| CAS Number        | 124233-31-2                                   | [1]       |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub> | [2]       |
| Molecular Weight  | 168.17 g/mol                                  | [2][3]    |
| Appearance        | White to off-white crystalline solid          | [3]       |
| Melting Point     | 49-55 °C                                      | [3]       |
| Purity (Typical)  | ≥ 98%                                         | [3]       |

## Strategic Synthesis: Pathways and Mechanistic Considerations

The synthesis of **1-(3-Fluoro-2-methoxyphenyl)ethanone** is most commonly approached via two classic, yet robust, methodologies: Friedel-Crafts acylation and the Grignard reaction. The selection between these routes is a strategic decision based on precursor availability, scale, and tolerance of other functional groups on a more complex substrate.

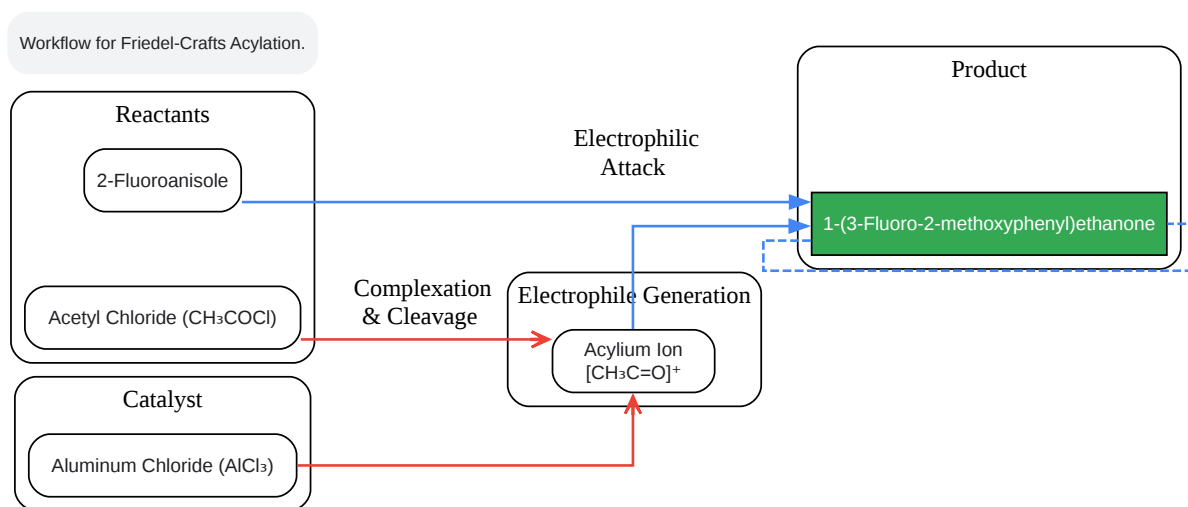
### Pathway 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

This is arguably the most direct route, employing the electrophilic substitution of an acyl group onto the electron-rich 2-fluoroanisole ring.[4][5] The reaction's success hinges on the generation of a highly electrophilic acylium ion, facilitated by a strong Lewis acid catalyst like AlCl<sub>3</sub>. [6][7]

Causality of Experimental Design:

- **Catalyst Stoichiometry:** Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of the AlCl<sub>3</sub> catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl<sub>3</sub>, effectively sequestering the catalyst.[4][7] This complex must be hydrolyzed during the aqueous workup to liberate the final product.

- **Regioselectivity:** The powerful ortho-, para-directing effect of the methoxy group dominates the weaker deactivating and ortho-, para-directing effect of the fluorine. Acylation is directed primarily to the positions ortho and para to the methoxy group. Due to the significant steric hindrance at the C6 position (sandwiched between the methoxy group and the fluorine atom), acylation at the C4 position is the major outcome, leading to the desired isomer.



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Figure 1: Conceptual workflow for Friedel-Crafts acylation.

#### Step-by-Step Experimental Protocol:

- **Setup:** A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is charged with anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents) to form a slurry.
- **Acylium Ion Formation:** The slurry is cooled to 0 °C in an ice bath. Acetyl chloride (1.05 equivalents) is added dropwise via the dropping funnel. The mixture is stirred for 15 minutes to allow for the formation of the acylium ion complex.

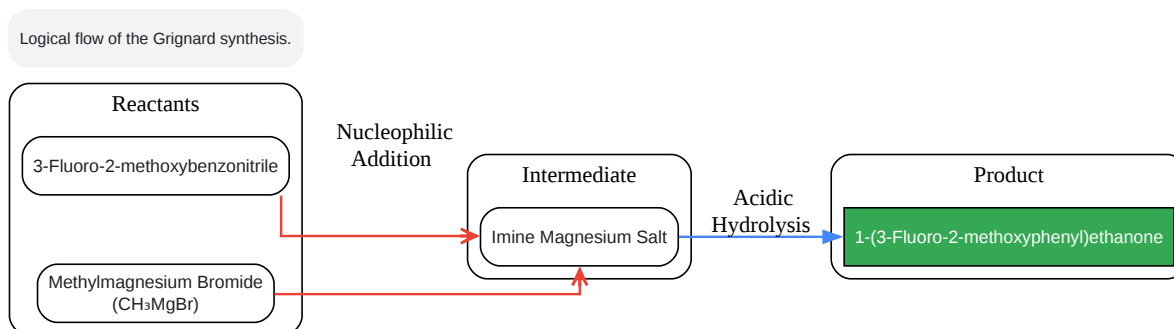
- **Electrophilic Attack:** A solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
- **Reaction Progression:** After addition, the ice bath is removed, and the reaction is allowed to stir at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-4 hours).
- **Quenching & Workup:** The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of ice-cold 1M HCl to decompose the catalyst-product complex.
- **Extraction & Purification:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Isolation:** The crude residue is purified by flash column chromatography on silica gel to yield the final product.

## Pathway 2: Nucleophilic Addition via Grignard Reaction

This alternative route utilizes the powerful nucleophilicity of a Grignard reagent to attack a nitrile precursor.<sup>[8][9]</sup> This method is particularly valuable if the requisite 3-fluoro-2-methoxybenzonitrile is more accessible or affordable than 2-fluoroanisole, or if the molecule contains functional groups sensitive to the harsh, acidic conditions of a Friedel-Crafts reaction.

### Causality of Experimental Design:

- **Anhydrous Conditions:** Grignard reagents are potent bases and will be instantly destroyed by any protic source (e.g., water, alcohols). Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (nitrogen or argon).
- **Reaction Mechanism:** The organomagnesium compound adds across the carbon-nitrogen triple bond of the nitrile to form a magnesium salt of an imine.<sup>[8][9]</sup> This intermediate is stable until a hydrolytic workup is performed. The addition of acid in the workup step protonates the imine, which is then readily hydrolyzed to the corresponding ketone.<sup>[8]</sup>



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Figure 2: Conceptual workflow for the Grignard synthesis route.

#### Step-by-Step Experimental Protocol:

- **Setup:** A flame-dried, three-neck round-bottom flask is fitted with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.
- **Grignard Addition:** A solution of 3-fluoro-2-methoxybenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is charged into the flask. The solution is cooled to 0 °C. Methylmagnesium bromide (1.2 equivalents, typically as a 3.0 M solution in diethyl ether) is added dropwise.
- **Reaction:** After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure complete conversion to the imine intermediate.
- **Hydrolysis:** The flask is cooled to 0 °C. The reaction is quenched by the very slow, dropwise addition of 1M aqueous HCl. This step is exothermic and generates gas; careful addition is critical.
- **Extraction & Purification:** The mixture is stirred for 30 minutes to ensure complete hydrolysis of the imine. The contents are transferred to a separatory funnel and extracted three times

with ethyl acetate.

- Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography.

## Spectroscopic Signature: A Guide to Structural Verification

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a definitive structural fingerprint. The data below are predicted values based on spectral analysis of closely related compounds and established principles of spectroscopy.<sup>[10]</sup>

Table 2: Expected Spectroscopic Data

| Technique           | Feature                  | Expected Chemical Shift / Wavenumber                                                           | Rationale & Comparative Notes                                                      |
|---------------------|--------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR    | $-\text{COCH}_3$ (s, 3H) | ~2.6 ppm                                                                                       | Typical chemical shift for an acetophenone methyl group. <a href="#">[10]</a>      |
|                     | $-\text{OCH}_3$ (s, 3H)  | ~3.9 ppm                                                                                       |                                                                                    |
|                     | Aromatic (m, 3H)         | ~7.0 - 7.6 ppm                                                                                 |                                                                                    |
|                     |                          | Standard region for an aryl methoxy group.<br><a href="#">[11]</a>                             |                                                                                    |
|                     |                          | A complex multiplet pattern is expected due to H-H and H-F coupling.                           |                                                                                    |
| $^{13}\text{C}$ NMR | $-\text{COCH}_3$         | ~200 ppm                                                                                       | Characteristic downfield shift for a ketone carbonyl carbon.                       |
|                     | $-\text{OCH}_3$          | ~56 ppm                                                                                        |                                                                                    |
|                     | Aromatic C-F             | ~160 ppm (d)                                                                                   |                                                                                    |
|                     |                          | Typical shift for a methoxy carbon.                                                            |                                                                                    |
|                     |                          | The carbon directly bonded to fluorine will show a large coupling constant ( $^1\text{JCF}$ ). |                                                                                    |
|                     | Other Aromatic C         | 110 - 140 ppm                                                                                  | Other aromatic carbons will show smaller 2-, 3-, and 4-bond couplings to fluorine. |
| IR Spectroscopy     | C=O Stretch              | ~1680 $\text{cm}^{-1}$                                                                         | Strong, sharp absorbance characteristic of an aryl ketone. <a href="#">[12]</a>    |

|                |                                |                                                                                                                                   |                                                                                            |
|----------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| C-O-C Stretch  | ~1250 cm <sup>-1</sup>         | Strong absorbance for the aryl ether linkage.<br>[12]                                                                             |                                                                                            |
| C-F Stretch    | ~1100 cm <sup>-1</sup>         | Absorbance in the fingerprint region for the aryl-fluorine bond.                                                                  |                                                                                            |
| Mass Spec (EI) | Molecular Ion [M] <sup>+</sup> | m/z = 168                                                                                                                         | Corresponds to the molecular weight of C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub> . [2] |
| Base Peak      | m/z = 153                      | Loss of the methyl group (-15 amu) to form a stable acylium ion is a common fragmentation pathway for acetophenones. [13]<br>[14] |                                                                                            |

## Synthetic Potential and Applications

**1-(3-Fluoro-2-methoxyphenyl)ethanone** is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.

- **Pharmaceutical & Agrochemical Scaffolding:** The primary application is as a precursor in multi-step syntheses. The fluorinated methoxyphenyl motif is prevalent in modern drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. [15][16] This building block allows for the efficient introduction of this valuable pharmacophore.
- **Ketone Modifications:**
  - **Condensation Reactions:** The ketone can undergo base-catalyzed Claisen-Schmidt condensation with various aldehydes to produce chalcone derivatives, which are themselves a class of biologically active compounds. [17]



- Alpha-Halogenation: The  $\alpha$ -methyl group can be selectively brominated to yield an  $\alpha$ -bromo ketone, a powerful electrophile for constructing heterocyclic rings like thiazoles and imidazoles.
- Reduction: The carbonyl can be selectively reduced to a secondary alcohol using agents like sodium borohydride, opening pathways to chiral ligands and other complex molecules.

## Safety, Handling, and Storage

As with any research chemical, adherence to strict safety protocols is mandatory.

- Handling: Always handle **1-(3-Fluoro-2-methoxyphenyl)ethanone** in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
- Toxicity: Specific toxicological data is limited. Treat as a potentially harmful compound. Avoid inhalation of dust, and prevent contact with skin and eyes. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

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